![molecular formula C15H21BrN2O2 B2883253 1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane CAS No. 1184489-74-4](/img/structure/B2883253.png)
1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane
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Overview
Description
1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane is a compound that belongs to the family of diazepanes. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA receptors, which enhances the inhibitory effects of GABA on neuronal activity. This results in an overall decrease in brain activity, leading to anxiolytic and sedative effects.
Biochemical and physiological effects:
1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane has been shown to have several biochemical and physiological effects. It has been found to increase the activity of GABA receptors, leading to an overall decrease in brain activity. It also has anxiolytic and sedative effects, which can be attributed to its modulation of GABA receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane in lab experiments is its ability to modulate the activity of GABA receptors, which are important neurotransmitters in the brain. This makes it a promising candidate for the treatment of anxiety and related disorders. However, one of the limitations of using this compound is its potential for toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane. One potential direction is the development of more selective modulators of GABA receptors, which can improve the efficacy and safety of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of anxiety and related disorders. Finally, the use of this compound in combination with other drugs may also be explored to enhance its therapeutic effects.
Conclusion:
1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane is a promising compound for scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects, which can be attributed to its modulation of GABA receptors. However, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of anxiety and related disorders.
Synthesis Methods
The synthesis of 1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane involves the reaction between 4-bromobenzoyl chloride and 4-(2-methoxyethyl)-1,4-diaminobutane in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic and sedative effects in animal models, which makes it a promising candidate for the treatment of anxiety and related disorders. Additionally, it has been found to modulate the activity of GABA receptors, which are important neurotransmitters in the brain.
properties
IUPAC Name |
(4-bromophenyl)-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-20-12-11-17-7-2-8-18(10-9-17)15(19)13-3-5-14(16)6-4-13/h3-6H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMNBHNDFWZEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCN(CC1)C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane |
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